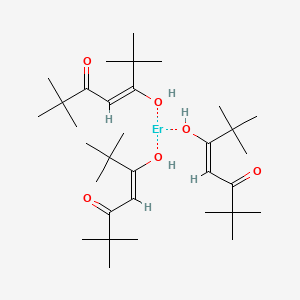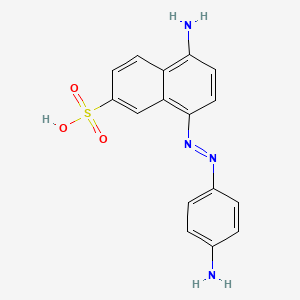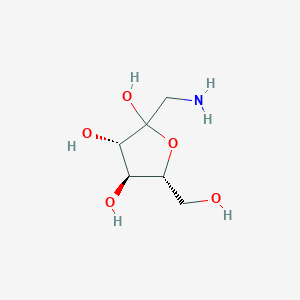![molecular formula C27H44O B13785754 10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)
10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with significant importance in various scientific fields. . This compound is a precursor in the biosynthesis of cholesterol and vitamin D3 in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydrogenation: This step involves the reduction of double bonds in the precursor molecules.
Oxidation: Specific hydroxyl groups are introduced through controlled oxidation reactions.
Cyclization: The formation of the cyclopenta[a]phenanthrene ring system is achieved through cyclization reactions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out through biotechnological processes involving the fermentation of yeast or other microorganisms. These organisms are genetically engineered to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxysterols.
Reduction: Reduction reactions can convert it into other sterols.
Substitution: Various functional groups can be introduced through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various sterols and oxysterols, which have significant biological activities .
Scientific Research Applications
The compound has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroids.
Biology: Studied for its role in cholesterol biosynthesis and metabolism.
Medicine: Investigated for its potential in treating cholesterol-related disorders.
Mechanism of Action
The compound exerts its effects primarily through its role as a precursor in the biosynthesis of cholesterol and vitamin D3. It is converted into cholesterol through a series of enzymatic reactions involving the enzyme 7-dehydrocholesterol reductase. In the presence of UV light, it is converted into vitamin D3 in the skin .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A closely related sterol with similar biosynthetic pathways.
Ergosterol: A sterol found in fungi, structurally similar but with distinct biological roles.
Lathosterol: Another intermediate in cholesterol biosynthesis.
Uniqueness
The uniqueness of 10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its dual role as a precursor for both cholesterol and vitamin D3, making it a critical molecule in human health .
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,10,19-21,23-25,28H,6,8-9,11-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEPPDGGTSZLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
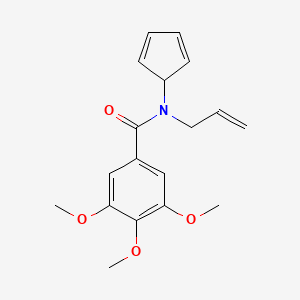
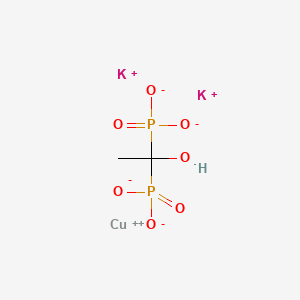
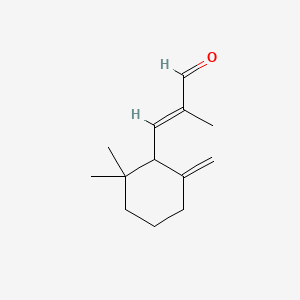
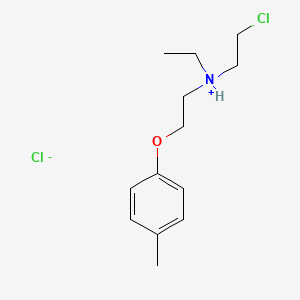
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)
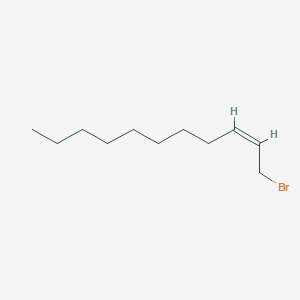
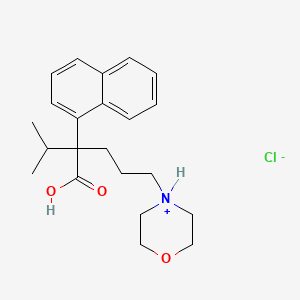
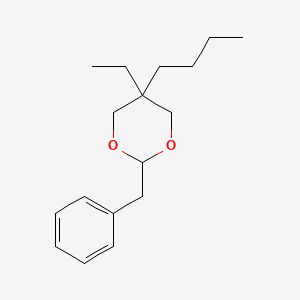
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)

